3-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole

Catalog No.
S2952768
CAS No.
1849251-81-5
M.F
C5H5BrF2N2
M. Wt
211.01
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole

CAS Number

1849251-81-5

Product Name

3-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole

IUPAC Name

3-bromo-1-(2,2-difluoroethyl)pyrazole

Molecular Formula

C5H5BrF2N2

Molecular Weight

211.01

InChI

InChI=1S/C5H5BrF2N2/c6-4-1-2-10(9-4)3-5(7)8/h1-2,5H,3H2

InChI Key

IDEHKHIQJWCCGA-UHFFFAOYSA-N

SMILES

C1=CN(N=C1Br)CC(F)F

Solubility

not available

3-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole is a halogenated pyrazole derivative characterized by the presence of a bromine atom at the 3-position and a 2,2-difluoroethyl group at the 1-position of the pyrazole ring. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms, known for their diverse biological activities and applications in medicinal chemistry. The incorporation of fluorine atoms often enhances the compound's lipophilicity and metabolic stability, making it a valuable candidate in drug design and synthesis.

The chemical reactivity of 3-bromo-1-(2,2-difluoroethyl)-1H-pyrazole is influenced by its functional groups. The bromine atom can participate in nucleophilic substitution reactions, while the difluoroethyl group may enhance electrophilic reactivity. Some notable reactions include:

  • Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, leading to the formation of new derivatives.
  • Electrophilic Aromatic Substitution: The pyrazole ring can undergo electrophilic substitution due to its aromatic nature, allowing for further functionalization.
  • Condensation Reactions: The compound can participate in condensation reactions to form more complex structures.

Pyrazole derivatives, including 3-bromo-1-(2,2-difluoroethyl)-1H-pyrazole, exhibit a range of biological activities. Research indicates potential applications in:

  • Antimicrobial Activity: Studies have shown that brominated pyrazoles possess significant antimicrobial properties, making them candidates for developing new antimicrobial agents.
  • Anticancer Properties: Some pyrazole derivatives have demonstrated cytotoxic effects against various cancer cell lines.
  • Anti-inflammatory Effects: Certain compounds within this class have been linked to anti-inflammatory activity.

Several synthetic routes exist for producing 3-bromo-1-(2,2-difluoroethyl)-1H-pyrazole:

  • Bromination of Pyrazoles: Starting from 1-(2,2-difluoroethyl)-1H-pyrazole, bromination can be achieved using brominating agents such as N-bromosuccinimide.
  • Reaction with Difluoroethyl Halides: The introduction of the difluoroethyl group can occur through nucleophilic substitution reactions involving difluoroethyl halides and suitable pyrazole precursors.
  • One-Pot Synthesis: Recent advancements allow for one-pot synthesis methods that combine multiple steps into a single reaction sequence, enhancing efficiency and yield .

3-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole has various applications in:

  • Medicinal Chemistry: As a building block for synthesizing pharmaceuticals with enhanced biological activity.
  • Agrochemicals: Its derivatives may serve as pesticides or herbicides due to their biological properties.
  • Material Science: Utilized in creating novel materials with specific electronic or optical properties.

Research into the interactions of 3-bromo-1-(2,2-difluoroethyl)-1H-pyrazole with biological targets is crucial for understanding its potential therapeutic effects. Interaction studies typically focus on:

  • Binding Affinity: Evaluating how well the compound binds to specific enzymes or receptors.
  • Mechanism of Action: Investigating how the compound exerts its biological effects at the molecular level.
  • Toxicological Assessment: Understanding the safety profile and potential side effects associated with its use.

Several compounds share structural similarities with 3-bromo-1-(2,2-difluoroethyl)-1H-pyrazole. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
4-Bromo-1H-pyrazoleBromine at position 4Exhibits distinct biological activity patterns
3-Chloro-1-(2,2-difluoroethyl)-1H-pyrazoleChlorine instead of bromineDifferent reactivity profiles due to chlorine's properties
4-Bromo-3-methyl-1H-pyrazoleMethyl group at position 3Enhanced lipophilicity and altered biological activity
3-Bromo-4-(trifluoromethyl)-1H-pyrazoleTrifluoromethyl group insteadIncreased metabolic stability and bioavailability

The uniqueness of 3-bromo-1-(2,2-difluoroethyl)-1H-pyrazole lies in its specific combination of halogenation and fluorinated ethyl groups, which may lead to distinct pharmacological profiles compared to other similar compounds.

XLogP3

2

Dates

Modify: 2023-08-17

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